
5,6-Diethoxypyridine-3-boronic acid pinacol ester
Descripción general
Descripción
5,6-Diethoxypyridine-3-boronic acid pinacol ester, or 5,6-Diethoxypyridine-3-BAP for short, is a versatile boronic acid derivative that has been used in a variety of synthetic and medicinal chemistry applications. This compound has been used in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and other specialty chemicals. In addition, 5,6-Diethoxypyridine-3-BAP has been used in various scientific research applications, such as the study of enzyme inhibition and drug delivery.
Mecanismo De Acción
5,6-Diethoxypyridine-3-BAP is a boronic acid derivative of pyridine, and its mechanism of action is based on the formation of a boronate ester bond with a target molecule. This bond is formed when the boron atom of the 5,6-diethoxypyridine-3-BAP reacts with a Lewis base, such as a hydroxyl group of a carbohydrate or a drug molecule. This forms a stable boronate ester bond, which can then be used for enzyme inhibition or drug delivery.
Biochemical and Physiological Effects
5,6-Diethoxypyridine-3-BAP has been used in a variety of scientific research applications, and its biochemical and physiological effects are largely dependent on the target molecule. For example, when used in the study of enzyme inhibition, 5,6-Diethoxypyridine-3-BAP can inhibit the activity of enzymes involved in the breakdown of carbohydrates, such as α-amylase and α-glucosidase. In addition, when used in the study of drug delivery, 5,6-Diethoxypyridine-3-BAP can form a stable complex with a drug molecule, allowing for controlled release of the drug.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5,6-Diethoxypyridine-3-BAP has several advantages for use in laboratory experiments. This compound is relatively inexpensive and easy to obtain, and can be used in a variety of synthetic and medicinal chemistry applications. In addition, the formation of a stable boronate ester bond between 5,6-Diethoxypyridine-3-BAP and a target molecule is relatively rapid and efficient. However, there are some limitations to using 5,6-Diethoxypyridine-3-BAP in laboratory experiments. This compound is relatively unstable and can be degraded by exposure to light and heat, and it is also prone to hydrolysis in aqueous solutions.
Direcciones Futuras
Given the versatility of 5,6-Diethoxypyridine-3-BAP, there are a number of potential future directions for its use in scientific research and development. For example, this compound could be used to study the inhibition of enzymes involved in other metabolic pathways, such as those involved in lipid metabolism. In addition, 5,6-Diethoxypyridine-3-BAP could be used to develop more efficient drug delivery systems, as well as to study the delivery of other therapeutic agents, such as proteins and nucleic acids. Finally, this compound could be used to develop new synthetic methods for the production of a variety of compounds, including pharmaceuticals and agrochemicals.
Métodos De Síntesis
5,6-Diethoxypyridine-3-BAP is a boronic acid derivative of pyridine, and can be synthesized in a variety of ways. One method involves the reaction of 5,6-diethoxypyridine with boronic acid in the presence of a base such as sodium hydroxide. This reaction produces 5,6-diethoxypyridine-3-boronic acid, which can then be converted to the pinacol ester by reaction with pinacol in the presence of a base. Another method involves the reaction of 5,6-diethoxypyridine with a boronic acid pinacol ester in the presence of a base. This reaction produces the desired 5,6-diethoxypyridine-3-BAP.
Aplicaciones Científicas De Investigación
5,6-Diethoxypyridine-3-BAP has been used in a variety of scientific research applications, including the study of enzyme inhibition and drug delivery. This compound has been used to study the inhibition of enzymes involved in the breakdown of carbohydrates, such as α-amylase and α-glucosidase. In addition, 5,6-Diethoxypyridine-3-BAP has been used in the study of drug delivery systems, as it can be used to form a stable complex with a drug molecule, allowing for controlled release of the drug.
Propiedades
IUPAC Name |
2,3-diethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24BNO4/c1-7-18-12-9-11(10-17-13(12)19-8-2)16-20-14(3,4)15(5,6)21-16/h9-10H,7-8H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTNWBXIYHQGEQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OCC)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24BNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201150969 | |
| Record name | Pyridine, 2,3-diethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201150969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Diethoxypyridine-3-boronic acid pinacol ester | |
CAS RN |
2096337-17-4 | |
| Record name | Pyridine, 2,3-diethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2096337-17-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 2,3-diethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201150969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[6-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)hex-1-yn-1-yl]benzaldehyde](/img/structure/B6416296.png)
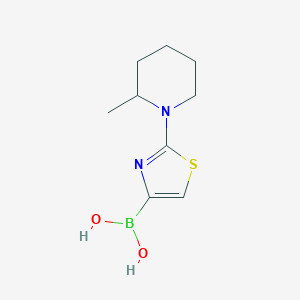
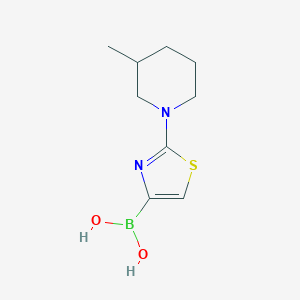
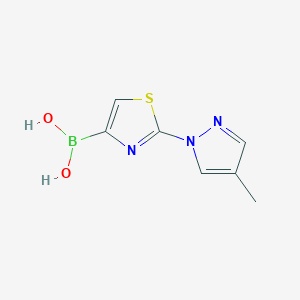
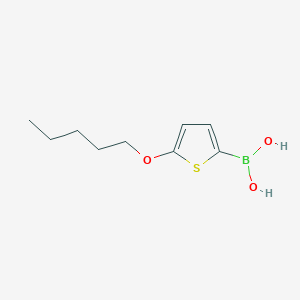
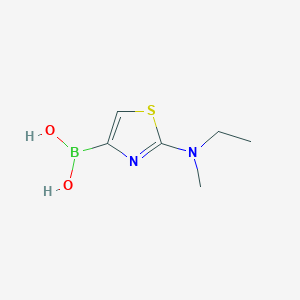
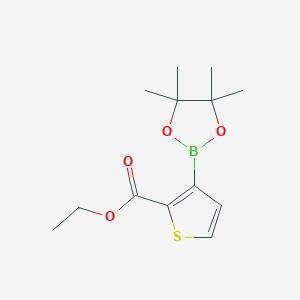
![2-Methyl-1-[(4-methylphenyl)sulfonyl]-1H-indole-3-boronic acid](/img/structure/B6416347.png)
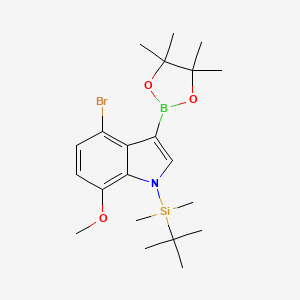

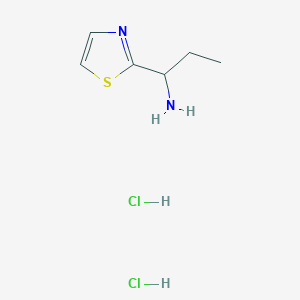
![{2-[3-(2-Pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}amine trifluoroacetate; 95%](/img/structure/B6416390.png)
![2-[5-(2-Pyrrolidinyl)-1,2,4-oxadiazol-3-yl]pyridine trifluoroacetate, 95%](/img/structure/B6416396.png)
